molecular formula C9H8BrF B13911979 4-Bromo-2-fluoro-indane

4-Bromo-2-fluoro-indane

Katalognummer: B13911979
Molekulargewicht: 215.06 g/mol
InChI-Schlüssel: FKVHSWUOQXUNBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluoro-indane is an organic compound that belongs to the class of indanes It is characterized by the presence of both bromine and fluorine atoms attached to the indane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-indane typically involves multi-step reactions. One common method includes the bromination and fluorination of indane derivatives. For instance, starting with 2-fluoroaniline, bromination can be achieved using N-bromosuccinimide in dichloromethane at low temperatures . The reaction conditions often require careful control of temperature and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-fluoro-indane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indane derivatives, while oxidation reactions may produce indane ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-indane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluoro-indane involves its interaction with specific molecular targets The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules These interactions can modulate biological pathways and result in specific physiological effects

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-2-fluoro-indane is unique due to its indane ring structure, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine and fluorine atoms in the indane framework enhances its reactivity and potential for diverse applications in scientific research.

Eigenschaften

Molekularformel

C9H8BrF

Molekulargewicht

215.06 g/mol

IUPAC-Name

4-bromo-2-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrF/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5H2

InChI-Schlüssel

FKVHSWUOQXUNBH-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=C1C=CC=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.